Quinoline, 3-chloro-4-nitro-, 1-oxide
Description
Contextualization within the Chemistry of Quinoline (B57606) Derivatives
Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a multitude of compounds with profound implications in medicinal and materials chemistry. nih.govrsc.orgresearchgate.net The electronic landscape of the quinoline ring system allows for a wide array of functionalization, leading to a rich diversity of derivatives with tailored properties. polyu.edu.hknih.gov The introduction of substituents such as halogens and nitro groups, as seen in "Quinoline, 3-chloro-4-nitro-, 1-oxide," dramatically influences the molecule's reactivity, stability, and biological interactions. ontosight.ai The chloro group at the 3-position and the nitro group at the 4-position are electron-withdrawing, which significantly impacts the electron density distribution across the quinoline ring system.
Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their recurring presence in a wide range of biologically active compounds. nih.govresearchgate.net This includes natural products with therapeutic properties and synthetic drugs with applications ranging from antimalarial to anticancer agents. rsc.orgresearchgate.net The specific substitution pattern of "this compound" suggests its potential role as a versatile intermediate in the synthesis of more complex molecules or as a compound with its own unique biological profile. ontosight.ai
Significance of N-Oxide Heterocycles in Contemporary Organic Synthesis
The N-oxide functionality, where the nitrogen atom of a heterocyclic ring is oxidized, imparts unique chemical characteristics to the parent molecule. researchgate.netresearchgate.net Heterocyclic N-oxides have emerged as a significant class of compounds in their own right, with a broad spectrum of applications. nih.gov The N-oxide group acts as a strong electron-withdrawing group through induction and a weak electron-donating group through resonance, leading to altered reactivity patterns compared to the parent heterocycle.
In the context of organic synthesis, the N-oxide group serves multiple purposes. It can act as an internal oxidizing agent, facilitate regioselective functionalization of the heterocyclic ring, and serve as a protecting group for the nitrogen atom. researchgate.netmdpi.com Furthermore, the N-oxide moiety can enhance the solubility of a molecule and modulate its pharmacokinetic properties, which is of particular interest in drug discovery. nih.gov The presence of the N-oxide in "this compound" is therefore not a trivial modification but a key feature that defines its chemical behavior and potential utility in synthetic and medicinal chemistry. nih.gov
Due to a lack of publicly available, specific experimental data for "this compound," the following sections on its detailed physicochemical properties, synthesis, and reactivity cannot be populated with the requested thorough and scientifically accurate information and data tables. While general principles of quinoline and N-oxide chemistry can provide a theoretical framework, the strict adherence to factual, compound-specific data as per the user's request cannot be fulfilled at this time.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14100-52-8 |
|---|---|
Molecular Formula |
C9H5ClN2O3 |
Molecular Weight |
224.6 g/mol |
IUPAC Name |
3-chloro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
InChI Key |
KCTRRJGEGCNDPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
Other CAS No. |
14100-52-8 |
Synonyms |
3-CHLORO-4-NITROQUINOLINE-1-OXIDE |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Quinoline, 3 Chloro 4 Nitro , 1 Oxide
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. mdpi.comlibretexts.org The subsequent departure of a leaving group re-establishes the aromaticity of the ring. libretexts.org The presence of strong electron-withdrawing groups is crucial for stabilizing the intermediate and facilitating this reaction. libretexts.orgnih.gov
Influence of the N-Oxide Moiety on Reactivity and Regioselectivity
In the broader context of quinoline (B57606) N-oxide chemistry, functionalization is often directed to the C2 and C8 positions, especially in transition-metal-catalyzed C-H activation reactions. acs.orgrsc.org However, for SNAr reactions, the activation provided by the N-oxide at the C4 position is highly significant, working in concert with the other substituents on the ring.
Activating Role of Chloro and Nitro Substituents in Nucleophilic Attack
The chloro and nitro groups at the C3 and C4 positions, respectively, are powerful activating groups for nucleophilic aromatic substitution. Both are strongly electron-withdrawing, drastically reducing the electron density of the aromatic ring and making it highly electrophilic.
Nitro Group: The nitro group is one of the most effective activating groups for SNAr reactions. nih.govsci-hub.se Its strong -I (inductive) and -R (resonance) effects help to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack. mdpi.comlibretexts.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of attack, as it allows the negative charge to be delocalized onto the oxygen atoms of the nitro group. libretexts.orgnih.gov In Quinoline, 3-chloro-4-nitro-, 1-oxide, the C4-nitro group strongly activates the ring for attack.
Chloro Group: The chlorine atom also contributes to the activation of the ring, primarily through its inductive electron-withdrawing effect (-I effect). mdpi.com This effect enhances the electrophilicity of the carbon atom to which it is attached (C3) and adjacent positions.
The combined electronic effects of the N-oxide, C3-chloro, and C4-nitro groups create a quinoline ring system that is exceptionally susceptible to nucleophilic attack, particularly at the positions bearing good leaving groups (C3-Cl and C4-NO2).
Specific Examples of Nucleophilic Displacements (e.g., Nitro Group Replacement by Halogen)
The high degree of activation in nitro-substituted quinoline N-oxides allows for the displacement of substituents that are typically poor leaving groups. The nitro group itself can act as a leaving group in SNAr reactions under certain conditions, a process that is less common than halide displacement but well-documented in highly activated systems. mdpi.comnih.gov
A pertinent example is the reaction of the closely related compound, 4-nitroquinoline (B1605747) 1-oxide, with aluminum chloride. In this reaction, the nitro group is displaced by a chloride ion, yielding 4-chloroquinoline (B167314) 1-oxide. researchgate.net This transformation highlights the ability of the highly activated quinoline N-oxide system to undergo ipso-substitution at the C4 position, replacing the nitro group. It is plausible that this compound could undergo a similar reaction. The table below summarizes this representative nucleophilic displacement.
| Substrate | Reagent | Product | Displaced Group | Reference |
|---|---|---|---|---|
| 4-Nitroquinoline 1-oxide | Aluminum Chloride (AlCl3) | 4-Chloroquinoline 1-oxide | Nitro (NO2) | researchgate.net |
Reactions Involving the N-Oxide Functionality
The lone pairs of electrons on the oxygen atom of the N-oxide group allow it to function as a Lewis base, enabling it to coordinate with electron-deficient species such as Lewis acids, metal ions, and protons.
Complexation with Lewis Acids and Metal Ions
The oxygen atom of the N-oxide group acts as a donor center, readily forming complexes with Lewis acids. researchgate.net For instance, 4-nitroquinoline 1-oxide is known to form a molecular complex with aluminum chloride. researchgate.net In this adduct, the N-oxide is the Lewis base, donating electron density to the aluminum center, which acts as the Lewis acid. researchgate.netpurdue.edu
This complexation has a significant impact on the reactivity of the quinoline ring. The coordination of the Lewis acid to the N-oxide oxygen further withdraws electron density from the aromatic system, enhancing the positive charge on the ring carbons. This increased electrophilicity substantially accelerates the rate of nucleophilic aromatic substitution reactions. researchgate.net
| N-Oxide Substrate | Lewis Acid | Interaction | Effect on SNAr | Reference |
|---|---|---|---|---|
| 4-Nitroquinoline 1-oxide | Aluminum Chloride (AlCl3) | Formation of a molecular complex (N-O→Al) | Substantial acceleration | researchgate.net |
| Heteroaromatic N-Oxides | General Lewis and Brønsted-Lowry acids | Complex formation via N-oxide oxygen | Significant rate acceleration | researchgate.net |
N-Oxide as a Proton Accepting Group in Hydrogen Bonding
The N-oxide moiety is a potent hydrogen bond acceptor. rsc.org The oxygen atom, with its partial negative charge and available lone pairs, can readily participate in hydrogen bonding with suitable donor groups. This property has been observed in various quinoline N-oxide derivatives. psu.edu Studies on related pyridine-N-oxides show that they are significantly stronger hydrogen bond bases than their corresponding parent pyridines. rsc.org
This hydrogen-bonding capability can be crucial in determining the supramolecular structure of the compound in the solid state and can influence its solubility and interactions in protic solvents. In appropriately substituted quinoline N-oxides, the N-oxide can participate in strong intramolecular hydrogen bonds, which can affect the molecule's conformation and chemical properties. psu.edu For example, studies on 4-methoxypicolinic acid N-oxide, a related heterocyclic N-oxide, revealed an extremely short and strong intramolecular O-H···O hydrogen bond involving the N-oxide oxygen. acs.org
[3+2]-Dipolar Cycloaddition Reactions and N-Oxide as a Dipolarophile
Quinoline N-oxides, including derivatives like 3-chloro-4-nitro-, 1-oxide, can participate as 1,3-dipoles in [3+2]-dipolar cycloaddition reactions. This reactivity is a cornerstone for synthesizing complex heterocyclic systems. In these reactions, the N-oxide functionality reacts with a dipolarophile, typically an alkyne or alkene, to form a five-membered ring.
A notable application of this principle is the synthesis of 3-(2-quinolyl) chromones from the reaction of quinoline N-oxides with ynones. bohrium.comrsc.orgrsc.orgresearchgate.net This transformation proceeds through a sequential [3+2] cycloaddition, followed by a ring-opening and an O-arylation cascade. rsc.org The reaction mechanism is initiated by a base-promoted, regioselective [3+2] cycloaddition of the ynone with the quinoline N-oxide. rsc.org This step forms a transient five-membered cycloadduct. Subsequently, this intermediate undergoes a ring-opening process via the cleavage of the N-O bond, leading to an enol intermediate. This intermediate then undergoes intramolecular cyclization and rearomatization to yield the final chromone (B188151) product. rsc.org This process highlights the utility of the N-oxide as a reactive handle for constructing elaborate molecular architectures under transition-metal-free conditions. bohrium.comrsc.org
Table 1: Synthesis of 3-(2-quinolyl) chromones via [3+2] Cycloaddition
| Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1-(2-fluorophenyl)-3-phenylprop-2-yn-1-one and Quinoline N-oxide | Toluene, 120 °C, 12 h | 3-(Quinolin-2-yl)-4H-chromen-4-one derivative | Up to 98% | bohrium.com |
| Ynones and Isoquinoline/Pyridine (B92270) N-oxides | Basic conditions | 3-(1-Isoquinolyl) and 3-(2-pyridyl) chromones | 30-98% | rsc.orgresearchgate.net |
Deoxygenation and Rearomatization Processes
The removal of the N-oxide oxygen atom, known as deoxygenation, is a fundamental transformation that restores the aromaticity of the quinoline ring system. This process is often a requisite final step after the N-oxide has served its purpose as a directing or activating group in a preceding functionalization reaction. Various methods have been developed for the deoxygenation of quinoline N-oxides, ranging from classical reducing agents to modern catalytic systems.
Ruthenium-catalyzed reactions, for instance, can achieve C8-arylation of quinoline N-oxides followed by an in situ deoxygenation in the same pot, demonstrating the dual activity of the catalyst. nih.gov Similarly, metal-free deoxygenative sulfonylation can be achieved using sodium sulfinates, which act as both the sulfonylation reagent and the activating agent in a dual radical coupling process. rsc.org Other deoxygenative functionalizations include C2-heteroarylation and C-H/C-S functionalization with thiourea. beilstein-journals.orgnih.govorganic-chemistry.org An efficient and environmentally friendly method for the deoxygenation of azaheterocyclic N-oxides utilizes a metal-free, visible-light-induced photo-redox catalysis with an acridinium-based organo-photocatalyst. researchgate.net
Functionalization and Derivatization Strategies
The presence of the N-oxide, nitro, and chloro groups on the quinoline scaffold of 3-chloro-4-nitroquinoline 1-oxide offers multiple avenues for selective functionalization and the synthesis of a wide array of derivatives.
C-H Functionalization of Quinoline N-Oxides (e.g., C2-Alkenylation, C8-Arylation)
The N-oxide group is a powerful directing group in transition-metal-catalyzed C-H activation, facilitating functionalization at the C2 and C8 positions of the quinoline ring.
C2-Alkenylation: A copper-catalyzed method has been developed for the regioselective C2-alkenylation of quinoline N-oxides using alkynes and pinacol (B44631) diborane. This reaction provides deoxygenated 2-alkenyl quinolines and exhibits high regio- and stereoselectivity with unsymmetrical alkynes. rsc.org Palladium(II) acetate (B1210297) has also been employed to catalyze the alkenylation of quinoline N-oxides. researchgate.net
C8-Arylation: The remote C8 position can be selectively arylated using various transition metal catalysts. Rhodium(III)-catalyzed C8-arylation has been achieved with arylboronic acids, showing excellent regioselectivity and a broad substrate scope. rhhz.net Similarly, ruthenium(II) catalysts have been used for C8-arylation with arylboronic esters, which often includes a subsequent deoxygenation step. nih.gov Iridium(III) catalysis enables the direct C8-arylation with arylsilanes at room temperature, tolerating a wide range of functional groups. acs.org A transition-metal-free approach using chlorophyll (B73375) as an organic photocatalyst under visible light can also achieve selective C8-arylation of quinolines, while promoting C2-arylation in quinoline N-oxides. rsc.org
Table 2: Examples of C-H Functionalization of Quinoline N-Oxides
| Functionalization | Position | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Alkenylation | C2 | Copper / Alkynes, Pinacol diborane | Provides deoxygenated 2-alkenyl quinolines. | rsc.org |
| Arylation | C8 | Rh(III) / Arylboronic acids | High regioselectivity, yields up to 92%. | rhhz.net |
| Arylation | C8 | Ru(II) / Arylboronic esters | Tandem arylation and deoxygenation. | nih.gov |
| Arylation | C8 | Ir(III) / Arylsilanes | Occurs at room temperature with broad scope. | acs.org |
Transformation of the Nitro Group (e.g., Reduction to Amino)
The nitro group at the C4 position is highly susceptible to reduction, providing a straightforward route to the corresponding 4-aminoquinoline (B48711) derivatives. This transformation is of significant interest as the amino group is a key functional handle for further derivatization.
A variety of reducing agents can be employed for this purpose. wikipedia.org Mild and selective methods, such as the use of iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂), are effective for the reduction of aromatic nitro compounds to anilines. mdpi.commdpi.com These methods are often chemoselective, leaving other functional groups on the molecule intact. mdpi.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is also a common and efficient method. wikipedia.org In the context of quinoline N-oxides, enzymatic reduction of the 4-nitro group has also been studied, leading to the formation of 4-(hydroxyamino)quinoline N-oxide. wikipedia.org
Alteration of the Chloro Group (e.g., Reductive Removal, Substitution)
The chlorine atom at the C3 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitro group and the N-oxide functionality. This allows for the displacement of the chloro group by a variety of nucleophiles, enabling the introduction of diverse substituents at this position. Nucleophilic substitution reactions on chloroquinolines have been studied with nucleophiles such as 1,2,4-triazole (B32235), with reaction conditions being tunable based on the substituents on the quinoline ring. researchgate.net The reactivity in SNAr reactions is influenced by both the leaving group and the nucleophile. zenodo.org
Reductive removal of the chloro group (hydrodechlorination) can also be achieved, typically through catalytic hydrogenation. This process often occurs concurrently with the reduction of other functional groups, such as the nitro group, depending on the catalyst and reaction conditions chosen.
Functional Group Interconversions Involving the N-Oxide (e.g., to Hydroxamic Acids)
The N-oxide moiety itself can be transformed into other useful functional groups. A significant conversion is the oxidation of quinoline N-oxides to quinoline hydroxamic acids (derivatives of 1-hydroxy-2(1H)-quinolone). This transformation can be accomplished using lead tetraacetate (Pb(OAc)₄). cdnsciencepub.comwikipedia.org Research has shown that treating 4-nitroquinoline 1-oxide with lead tetraacetate yields 1-hydroxy-4-nitro-2(1H)-quinolone. cdnsciencepub.com Similarly, 4-chloroquinoline 1-oxide can be oxidized to the corresponding 4-chloro-1-hydroxy-2(1H)-quinolone. cdnsciencepub.com This reaction provides access to cyclic hydroxamic acids, a class of compounds with notable biological activities.
Alkylation and Acylation Reactions
The chemical behavior of "this compound" in alkylation and acylation reactions is predominantly governed by the high reactivity of the C-3 position towards nucleophilic attack. The presence of the electron-withdrawing nitro group at C-4 and the N-oxide functionality significantly activates the quinoline ring for nucleophilic aromatic substitution (SNAr). Consequently, the chlorine atom at the C-3 position serves as a good leaving group, facilitating its displacement by a variety of nucleophiles, including those derived from alkylating and acylating agents.
Alkylation Reactions
Alkylation of "this compound" can be achieved through reaction with nucleophiles generated from alcohols (alkoxides) or carbon acids like active methylene (B1212753) compounds. These reactions result in the formation of 3-alkoxy-4-nitroquinoline 1-oxides and 3-alkyl-4-nitroquinoline 1-oxides, respectively.
The reaction with alkoxides, generated by treating an alcohol with a base such as sodium hydride or potassium carbonate, proceeds via a nucleophilic attack of the alkoxide ion on the C-3 position, leading to the displacement of the chloride ion. The choice of alcohol and reaction conditions can be varied to introduce a range of alkoxy substituents.
Similarly, carbanions generated from active methylene compounds (e.g., malonates, cyanoacetates) act as potent nucleophiles. In the presence of a suitable base, these carbanions attack the C-3 position of the quinoline ring, displacing the chloride and forming a new carbon-carbon bond. This provides a versatile method for introducing functionalized alkyl chains at this position.
Table 1: Representative Alkylation Reactions of this compound
| Alkylating Agent (Nucleophile Source) | Base | Solvent | Product |
| Methanol (B129727) | Sodium Methoxide | Methanol | 3-Methoxy-4-nitroquinoline 1-oxide |
| Ethanol | Sodium Ethoxide | Ethanol | 3-Ethoxy-4-nitroquinoline 1-oxide |
| Diethyl malonate | Sodium Hydride | Tetrahydrofuran | Diethyl 2-((4-nitro-1-oxidoquinolin-3-yl)malonate |
| Ethyl cyanoacetate | Potassium Carbonate | Dimethylformamide | Ethyl 2-cyano-2-(4-nitro-1-oxidoquinolin-3-yl)acetate |
Acylation Reactions
Direct Friedel-Crafts type acylation on the electron-deficient quinoline ring of "this compound" is generally not feasible. However, acylation can be effectively achieved at the C-3 position through a nucleophilic substitution pathway using enolates of ketones or other acyl anion equivalents. This is often referred to as C-acylation.
The reaction involves the generation of an enolate from a ketone using a strong base, such as lithium diisopropylamide (LDA). The resulting enolate then acts as a carbon-centered nucleophile, attacking the C-3 position of the quinoline derivative and displacing the chloride. This leads to the formation of 3-acylmethyl-4-nitroquinoline 1-oxide derivatives. This method allows for the introduction of a variety of keto-alkyl side chains onto the quinoline core.
Table 2: Representative Acylation Reactions of this compound via Nucleophilic Substitution
| Acylating Agent (Enolate Source) | Base | Solvent | Product |
| Acetone | Lithium Diisopropylamide | Tetrahydrofuran | 1-(4-Nitro-1-oxidoquinolin-3-yl)propan-2-one |
| Acetophenone | Sodium Hydride | Dimethylformamide | 2-Phenyl-1-(4-nitro-1-oxidoquinolin-3-yl)ethan-1-one |
| Cyclohexanone | Potassium tert-butoxide | tert-Butanol | 2-(4-Nitro-1-oxidoquinolin-3-yl)cyclohexan-1-one |
These alkylation and acylation reactions highlight the synthetic utility of "this compound" as a versatile intermediate for the preparation of a wide range of substituted quinoline derivatives. The reactivity is primarily dictated by the principles of nucleophilic aromatic substitution, where the electron-deficient nature of the quinoline ring, enhanced by the nitro and N-oxide groups, facilitates the displacement of the C-3 chloro substituent.
Mechanistic Investigations in Reactions Involving Quinoline, 3 Chloro 4 Nitro , 1 Oxide
Elucidation of Reaction Pathways and Intermediates
Understanding the step-by-step sequence of a reaction is paramount to controlling its outcome. For reactions involving "Quinoline, 3-chloro-4-nitro-, 1-oxide," several key mechanistic features have been investigated, shedding light on the formation of transient species and the influence of various reaction conditions.
σ-Adduct Formation and Subsequent Transformations
A common feature in the nucleophilic aromatic substitution (SNAr) reactions of electron-deficient aromatic compounds like nitroquinolines is the formation of a σ-adduct, also known as a Meisenheimer complex. The nucleophilic attack on the electron-poor quinoline (B57606) ring of "this compound" leads to the formation of a resonance-stabilized anionic intermediate. mdpi.com
The initial addition of a nucleophile to the aromatic ring disrupts the aromaticity and forms a tetrahedral carbon. This σ-adduct is a key intermediate whose stability and subsequent transformation pathways dictate the final product distribution. The nitro group at the 4-position and the N-oxide functionality play crucial roles in stabilizing this intermediate by delocalizing the negative charge.
Following its formation, the σ-adduct can undergo several transformations. The most common pathway is the elimination of a leaving group, in this case, the chloride ion at the 3-position, to restore the aromaticity of the quinoline ring, yielding the substituted product. In some instances, particularly with C-nucleophiles, stable anionic σ-complexes have been isolated and characterized. researchgate.net The oxidation of these adducts can lead to the formation of products resulting from the substitution of a hydrogen atom. researchgate.net However, these oxidation reactions can also be accompanied by the decomposition of the σ-complexes back to the starting materials. researchgate.net
Identification of Catalytic Cycles (e.g., Palladium- or Copper-Catalyzed)
While direct nucleophilic substitution is a primary reaction pathway for "this compound," the use of transition metal catalysts, such as palladium and copper, can open up new avenues for functionalization through cross-coupling reactions. The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation, and reductive elimination. nobelprize.orgscience.gov
In a hypothetical palladium-catalyzed cross-coupling reaction involving "this compound," the catalytic cycle would likely commence with the oxidative addition of the C-Cl bond to a Pd(0) species, forming a Pd(II) intermediate. This would be followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound), transferring the organic group to the palladium center. The final step, reductive elimination, would then form the new carbon-carbon bond and regenerate the active Pd(0) catalyst. nobelprize.orgnih.gov
Similarly, copper-catalyzed reactions, often utilized for C-N and C-S bond formation, proceed through their own characteristic catalytic cycles. These cycles can involve copper(I) and copper(II) species, with the catalytically active species sometimes being formed by leaching from a solid copper oxide surface. researchgate.netnih.gov Although specific examples of palladium- or copper-catalyzed reactions involving "this compound" are not extensively documented in the reviewed literature, the principles of these catalytic cycles are well-established and provide a framework for potential synthetic applications. northwestern.eduresearchgate.netresearchgate.netnih.gov
| Step | Description | Change in Palladium Oxidation State |
|---|---|---|
| Oxidative Addition | The organohalide (R-X) reacts with the Pd(0) catalyst. | 0 to +2 |
| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium complex. | No change |
| Reductive Elimination | The two organic groups (R and R') couple and are eliminated from the palladium, forming the final product (R-R') and regenerating the Pd(0) catalyst. | +2 to 0 |
Role of Activated Species and Dipolarophiles
"this compound" can potentially participate in reactions involving activated species and act as a dipolarophile in 1,3-dipolar cycloaddition reactions. 1,3-dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions involve the concerted reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org
Nitrile oxides, a class of 1,3-dipoles, are known to react with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. wikipedia.org The electron-deficient nature of the quinoline ring in "this compound," particularly the double bond between C2 and C3, could allow it to act as a dipolarophile, reacting with various 1,3-dipoles. The regioselectivity and stereoselectivity of such cycloaddition reactions would be governed by both steric and electronic factors of the interacting species. nih.govresearchgate.net
Furthermore, the nitro group of "this compound" can be reduced to a nitroso group, which can then act as a reactive intermediate in subsequent reactions. mdpi.com The formation of such activated species opens up possibilities for a variety of chemical transformations.
Intermolecular Interactions Influencing Attack Regioselectivity
The regioselectivity of nucleophilic attack on "this compound" can be significantly influenced by various intermolecular interactions. One such interaction is the formation of hydrogen bonds between the substrate and other molecules in the reaction medium, such as the solvent or the nucleophile itself.
Theoretical studies on related systems have shown that hydrogen bonding can play a crucial role in directing the regio- and diastereoselectivity of cycloaddition reactions. nih.gov A hydrogen bond can stabilize a particular transition state, thereby lowering its energy and favoring the formation of a specific regioisomer. nih.gov In the context of nucleophilic attack on "this compound," hydrogen bonding between a protic solvent or a nucleophile containing an N-H or O-H group and the oxygen atoms of the nitro group or the N-oxide could influence the electron distribution in the quinoline ring, thereby directing the incoming nucleophile to a specific position.
Additionally, in reactions involving ionic nucleophiles, the nature of the counterion can also affect the regioselectivity. For instance, it has been postulated that a potassium counterion can interact with the oxygen of the nitro group, which could in turn influence the site of nucleophilic attack. mdpi.com
| Interaction | Description | Potential Effect on "this compound" |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | Can stabilize specific transition states, directing nucleophilic attack to a particular position on the quinoline ring. nih.govresearchgate.net |
| Counterion Effects | Interaction of the cation (e.g., K+) associated with an anionic nucleophile with the substrate. | The counterion can coordinate with the nitro or N-oxide groups, influencing the electron density and the preferred site of nucleophilic attack. mdpi.com |
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper insights into the reaction mechanism.
Reaction Rate Dependencies on Reagent Concentrations and pH
The pH of the reaction medium can also have a profound effect on the reaction rate. polimi.it For nucleophiles that are basic, the pH will determine the concentration of the active nucleophilic species. For example, with an amine nucleophile, a lower pH will lead to protonation of the amine, rendering it non-nucleophilic. Conversely, for nucleophiles that are the conjugate bases of weak acids (e.g., phenoxides), a higher pH will favor the deprotonated, more nucleophilic form.
Solvent Isotope Effects
In a typical SₙAr reaction, a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex. The subsequent departure of the leaving group restores aromaticity. If the formation of the Meisenheimer complex is the rate-determining step, a small normal or even inverse kinetic isotope effect (kH/kD < 1) might be observed. This is because the solvent may be involved in stabilizing the developing negative charge on the intermediate. Conversely, if the breakdown of the Meisenheimer complex, which can be base-catalyzed and involve proton transfer from the solvent, is rate-determining, a significant normal kinetic isotope effect (kH/kD > 1) would be anticipated.
For reactions of this compound with nucleophiles, the nature of the nucleophile and the reaction conditions would dictate the observed SIE. For instance, in a reaction with an amine nucleophile, the solvent could play a role in protonating the leaving group as it departs or in deprotonating the attacking amine in the transition state. Without direct experimental data, any discussion remains speculative but grounded in the established principles of physical organic chemistry.
Determination of Activation Parameters
The determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), through temperature-dependent kinetic studies offers profound insights into the transition state of a reaction. These parameters are derived from the Arrhenius equation and the Eyring equation.
For the nucleophilic substitution reactions of this compound, one would expect the determination of these parameters by measuring the reaction rate constants at various temperatures. A representative, albeit hypothetical, dataset for a reaction with a nucleophile like piperidine (B6355638) is presented in Table 1.
Table 1: Hypothetical Rate Constants and Activation Parameters for the Reaction of this compound with Piperidine
| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | ln(k) | 1/T (K⁻¹) |
|---|---|---|---|
| 298 | 1.5 x 10⁻³ | -6.50 | 0.00336 |
| 308 | 3.5 x 10⁻³ | -5.65 | 0.00325 |
| 318 | 7.8 x 10⁻³ | -4.85 | 0.00314 |
| 328 | 1.6 x 10⁻² | -4.13 | 0.00305 |
Calculated Activation Parameters (Hypothetical):
A moderately positive ΔH‡ would suggest that bond breaking is significant in the transition state. A negative ΔS‡ is characteristic of bimolecular reactions where two species come together to form a more ordered transition state, leading to a decrease in entropy. For an SₙAr reaction involving this compound, a negative entropy of activation would be expected as the nucleophile and the substrate associate to form the Meisenheimer complex.
Isokinetic Relationships
An isokinetic relationship is a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for a series of related reactions. The existence of such a relationship suggests that a common mechanism is operative throughout the series. The isokinetic temperature (β) is the slope of the linear plot of ΔH‡ versus ΔS‡, and at this temperature, all reactions in the series are predicted to proceed at the same rate.
For reactions of this compound, an isokinetic relationship could be investigated by studying its reactions with a series of substituted nucleophiles (e.g., substituted anilines or phenoxides). By determining the activation parameters for each reaction, a plot of ΔH‡ versus ΔS‡ could be constructed.
A hypothetical isokinetic plot for the reaction of this compound with a series of para-substituted anilines is depicted below:
Table 2: Hypothetical Activation Parameters for the Reaction with Substituted Anilines
| Substituent (X) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|
| -OCH₃ | 50 | -95 |
| -CH₃ | 52 | -88 |
| -H | 55 | -80 |
| -Cl | 58 | -72 |
| -NO₂ | 62 | -60 |
A linear relationship in this plot would strongly indicate that the mechanism of nucleophilic substitution is consistent across the series of nucleophiles, with the electronic nature of the substituent on the nucleophile systematically affecting the energetics of the transition state.
Influence of Electronic and Steric Effects on Reaction Mechanisms
The reactivity and regioselectivity of nucleophilic attack on this compound are profoundly influenced by the electronic and steric effects of its substituents.
Electronic Directing Effects of Substituents (Chloro, Nitro, N-Oxide)
The quinoline ring system itself is electron-deficient, particularly the pyridine (B92270) ring, making it susceptible to nucleophilic attack. The substituents on the ring in "this compound" further modulate this reactivity.
N-Oxide Group: The N-oxide group is a powerful activating group for nucleophilic substitution on the quinoline ring. It is strongly electron-withdrawing through both inductive and resonance effects, further depleting the electron density of the ring, especially at the C2 and C4 positions. This enhanced electrophilicity makes the molecule highly reactive towards nucleophiles.
Nitro Group: The nitro group at the C4 position is one of the strongest electron-withdrawing groups. Its presence significantly activates the ring for nucleophilic attack. Through its strong -I (inductive) and -M (mesomeric or resonance) effects, it stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C4, thereby lowering the activation energy for the reaction.
Chloro Group: The chloro group at the C3 position is an inductively electron-withdrawing group (-I effect) but a resonance electron-donating group (+M effect). In the context of nucleophilic aromatic substitution, its inductive effect generally outweighs its resonance effect, leading to a net deactivation of the ring towards electrophilic attack but a slight activation towards nucleophilic attack. However, its primary role in this molecule is more likely related to steric effects and its influence on the regioselectivity of the reaction.
The combined electronic effects of the N-oxide and the 4-nitro group make the C4 position exceptionally electrophilic and the primary site for nucleophilic attack.
Steric Hindrance and Its Impact on Regioselectivity
While electronic effects strongly favor nucleophilic attack at the C4 position, steric factors can also play a significant role in determining the course of the reaction. The chloro group at the C3 position introduces steric bulk in the vicinity of the C4 reaction center.
For a nucleophilic attack to occur at C4, the nucleophile must approach this position. The presence of the adjacent chloro group can sterically hinder this approach, potentially slowing down the rate of reaction compared to an analogous compound without a 3-substituent. The extent of this steric hindrance will depend on the size of the attacking nucleophile. Smaller nucleophiles might be less affected, while bulkier nucleophiles could experience significant steric repulsion, leading to a decrease in the reaction rate.
Theoretical and Computational Studies on Quinoline, 3 Chloro 4 Nitro , 1 Oxide
Electronic Structure Analysis
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational chemistry offers powerful tools to probe these characteristics at the quantum level. For quinoline (B57606) derivatives, Density Functional Theory (DFT) is a commonly employed method to elucidate their electronic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a more reactive molecule. In computational studies of various quinoline derivatives, the HOMO-LUMO gap is analyzed to predict their relative stability and reactivity. For instance, in a study of novel quinoline derivatives, FMO analysis was essential in correlating their electronic structure with chemical stability.
Table 1: Key Parameters Derived from HOMO-LUMO Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons (ionization potential). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons (electron affinity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Negative Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. They typically correspond to the presence of lone pairs on electronegative atoms like oxygen and nitrogen.
Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. They are often found around hydrogen atoms attached to electronegative atoms.
Neutral Regions (Green): These areas have a near-zero potential.
In a computational study on nitro derivatives of quinoline N-oxide, MEP analysis was used to understand their electronic structure and reactivity. For Quinoline, 3-chloro-4-nitro-, 1-oxide, one would anticipate significant negative potential around the oxygen atoms of the nitro group and the N-oxide, indicating these as likely sites for electrophilic interaction. The chloro- and nitro-substituents would significantly influence the charge distribution across the quinoline ring system.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, charge delocalization, and hyperconjugative interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction.
Analysis of Bond Lengths and Angles in the Context of π-Delocalization
The geometric parameters of a molecule, such as bond lengths and angles, are intrinsically linked to its electronic structure. In aromatic systems like quinoline, π-delocalization leads to bond lengths that are intermediate between typical single and double bonds. Computational methods, such as DFT, can predict these optimized geometric parameters with high accuracy.
For this compound, the introduction of a chlorine atom at the C3 position and a nitro group at the C4 position, along with the N-oxide, would be expected to cause distortions in the quinoline ring. Analysis of the calculated bond lengths and angles would reveal the extent of these distortions and provide insight into the electronic effects of the substituents on the π-delocalized system.
Conformational Analysis and Molecular Stability
While the quinoline ring system is largely planar, the orientation of the nitro group relative to the ring can give rise to different conformers.
Exploration of Stable Conformers and Potential Energy Surfaces
Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule (the global minimum on the potential energy surface) and other low-energy conformers. This is typically done by systematically rotating flexible bonds and calculating the energy of each resulting conformation.
Influence of Substituents on Conformational Preferences
The conformational preferences of this compound are significantly dictated by the electronic and steric effects of its substituents: the chloro group at position 3, the nitro group at position 4, and the N-oxide functional group. The quinoline core is an aromatic, bicyclic system that inherently favors planarity to maximize π-electron delocalization. However, the substituents can introduce steric strain and electronic perturbations that may lead to minor deviations from a perfectly planar conformation.
The nitro group (NO₂) at the C4 position is a major influencing factor. Due to its size and the potential for steric hindrance with the adjacent chloro group at C3 and the peri-hydrogen at C5, the nitro group is often twisted out of the plane of the quinoline ring. nih.gov This rotation around the C4-N bond is a common conformational feature in ortho-substituted nitroaromatics. Computational studies on related molecules, such as chloro-nitro-substituted benzoic acids, have shown that a nitro group adjacent to other substituents can be almost perpendicular to the aromatic ring. nih.gov This twisting minimizes steric repulsion but can also affect the extent of electronic communication between the nitro group and the quinoline π-system.
| Substituent | Position | Primary Influence | Expected Conformational Effect |
|---|---|---|---|
| Nitro (NO₂) | 4 | Steric hindrance and strong electron withdrawal | Likely to be twisted out of the quinoline plane to relieve steric strain with adjacent groups. |
| Chloro (Cl) | 3 | Moderate steric effect and inductive electron withdrawal | Contributes to steric crowding with the C4-nitro group; minimal distortion of the ring itself. |
| N-Oxide | 1 | Electronic (π-donating, inductively withdrawing) and polarity | Enhances polarity and hydrogen bonding capability without significantly altering the planarity of the fused rings. |
Intermolecular Interactions and Complexation
Characterization of Hydrogen Bonding Patterns Involving the N-Oxide Group
The N-oxide group in this compound is a powerful hydrogen bond acceptor. The oxygen atom of the N→O dative bond is highly polarized and possesses significant negative charge density, making it an excellent site for forming strong hydrogen bonds with suitable donor molecules. While the molecule itself lacks conventional hydrogen bond donors, in the presence of protic solvents (like water or alcohols) or in co-crystals with donor species (like carboxylic acids or phenols), it is expected to participate actively in hydrogen bonding. researchgate.net
Theoretical studies can characterize these interactions by calculating the geometries and energies of hydrogen-bonded dimers or clusters. The expected interactions would be of the type O-H···O, where the N-oxide oxygen acts as the acceptor. researchgate.net In some crystal structures of related quinoline compounds, N-H···O hydrogen bonds are also observed, forming specific motifs like R²₂(8) rings. nih.gov Computational models can predict the strength of these bonds, typically in the range of 15-40 kJ/mol, indicating significant intermolecular stabilization. The directionality and prevalence of these hydrogen bonds are critical in dictating the supramolecular assembly and crystal packing of the compound. rsc.org
| Potential H-Bond Donor Molecule | Interaction Type | Acceptor Site on Target Molecule |
|---|---|---|
| Water (H₂O) | O-H···O | N-Oxide Oxygen |
| Methanol (B129727) (CH₃OH) | O-H···O | N-Oxide Oxygen |
| Carboxylic Acid (R-COOH) | O-H···O | N-Oxide Oxygen |
| Amine (R-NH₂) | N-H···O | N-Oxide Oxygen |
Computational Modeling of Coordination Chemistry with Metal Ions and Lewis Acids
Computational chemistry provides powerful tools for modeling the coordination of this compound with metal ions and Lewis acids. researchgate.netresearchgate.net The molecule possesses multiple potential coordination sites, primarily the oxygen atoms of the N-oxide and nitro groups. Theoretical studies on the closely related 4-nitroquinoline (B1605747) 1-oxide (4NQO) have shown that the N-oxide oxygen is the primary donor center for complexation with Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃). researchgate.net
Density Functional Theory (DFT) calculations can be employed to determine the preferred coordination geometries, binding energies, and the nature of the metal-ligand bond. rasayanjournal.co.in These models can predict whether the compound acts as a monodentate ligand (coordinating through one site, likely the N-oxide oxygen) or a bidentate ligand (coordinating through both the N-oxide and a nitro-group oxygen). The coordination to a Lewis acid or metal ion is expected to significantly alter the electronic properties of the quinoline system, enhancing the electron-withdrawing nature of the substituents and potentially activating the molecule for nucleophilic substitution reactions. researchgate.net This change in electronic structure upon complexation can be analyzed through calculated parameters such as charge distribution and molecular orbital energies. nih.gov
| Coordinating Species | Primary Coordination Site | Secondary/Potential Site | Expected Effect on Ligand |
|---|---|---|---|
| Lewis Acids (e.g., BF₃, AlCl₃) | N-Oxide Oxygen | Nitro Oxygen | Increased positive charge on the quinoline ring, activation towards nucleophiles. researchgate.net |
| Transition Metal Ions (e.g., Zn²⁺, Cu²⁺) | N-Oxide Oxygen | Nitro Oxygen | Formation of stable metal complexes with defined geometries (e.g., tetrahedral, square planar). |
| Protons (Brønsted Acids) | N-Oxide Oxygen | - | Protonation, leading to significant electronic perturbation. researchgate.net |
Insights into π-π Stacking Interactions
The extended aromatic system of this compound makes it highly susceptible to engaging in π-π stacking interactions, which are crucial for stabilizing its crystal structure. nih.gov These non-covalent interactions arise from the attractive forces between the electron-rich π-clouds of adjacent quinoline rings. mdpi.com The presence of strongly electron-withdrawing (nitro, chloro) and electron-donating (N-oxide) groups creates a highly polarized aromatic system. This electronic asymmetry typically disfavors a perfectly eclipsed, face-to-face stacking arrangement due to electrostatic repulsion.
Instead, computational studies on similar aromatic systems suggest that offset-stacked or parallel-displaced arrangements are energetically more favorable. nih.govgrafiati.com In these geometries, the electron-rich portions of one ring are aligned with the electron-deficient portions of a neighboring ring, maximizing electrostatic attraction and minimizing repulsion. The inter-planar distance in such stacks is typically between 3.3 to 3.8 Å. nih.gov Theoretical calculations can quantify the energy of these interactions and map the electrostatic potential surface of the molecule to visualize the electron-rich and electron-deficient regions that guide the stacking arrangement.
| Interaction Type | Description | Governing Factors |
|---|---|---|
| Parallel-Displaced | Aromatic rings are parallel but shifted relative to each other. | Minimizes electrostatic repulsion in polarized systems. |
| T-shaped (Edge-to-Face) | The edge of one ring (positive H atoms) points towards the face of another (negative π-cloud). | Driven by quadrupole-dipole interactions. |
| Antiparallel | Adjacent rings are oriented in opposite directions to align dipoles favorably. | Dipole moment of the molecule. |
Spectroscopic Property Predictions
Simulated Vibrational Spectra (IR, Raman) and Mode Assignments
Theoretical calculations, particularly using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-311++G(d,p), are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. nih.gov For this compound, these simulations begin with the optimization of the molecule's ground-state geometry. Subsequently, harmonic frequency calculations are performed to yield the vibrational frequencies and their corresponding intensities. nih.goviosrjournals.org
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. nih.gov The primary utility of these simulations is in the detailed assignment of each vibrational mode to specific motions of atoms or functional groups. For this molecule, key vibrational modes would include the symmetric and asymmetric stretching of the NO₂ group, the stretching of the C-Cl bond, the characteristic N-O stretching of the N-oxide, and various C-H and ring stretching and bending modes of the quinoline core. iosrjournals.org These assignments are crucial for interpreting experimental spectra and understanding the molecule's structural characteristics.
| Predicted Wavenumber (cm⁻¹, scaled) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |
|---|---|---|---|
| ~3100-3000 | Aromatic C-H stretching | Medium | Strong |
| ~1610-1580 | Quinoline ring C=C/C=N stretching | Medium-Strong | Medium |
| ~1560-1530 | NO₂ asymmetric stretching | Very Strong | Medium |
| ~1360-1330 | NO₂ symmetric stretching | Very Strong | Strong |
| ~1280-1240 | N-O stretching (N-Oxide) | Strong | Weak |
| ~1100-1000 | Aromatic C-H in-plane bending | Medium | Medium |
| ~850-800 | Aromatic C-H out-of-plane bending | Strong | Weak |
| ~780-720 | C-Cl stretching | Strong | Strong |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. For quinoline derivatives, TD-DFT calculations, often performed at levels like B3LYP/6-31G(d,p), are instrumental in predicting absorption spectra. nih.gov These calculations provide insights into the nature of electronic transitions, such as π→π* transitions, which are common in these aromatic systems. researchgate.net
In studies of related quinoline compounds, TD-DFT has been used to determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov The distribution of electron density in these frontier orbitals is crucial for understanding the electronic transitions. nih.gov For instance, in some quinoline derivatives, the charge density in the HOMO is concentrated on the quinoline ring and amide groups, while in the LUMO, it is primarily spread over the quinoline ring. nih.gov The energy gap between the HOMO and LUMO is a key factor in determining the chemical reactivity and kinetic stability of the molecule. researchgate.net
Solvent effects are also a critical consideration in TD-DFT calculations, as they can significantly influence the absorption wavelengths. researchgate.net The Polarizable Continuum Model (PCM) is a common approach to incorporate the influence of a solvent, providing more accurate predictions of electronic spectra in different media. researchgate.net
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry provides invaluable tools for elucidating the intricate details of reaction mechanisms and predicting the selectivity of chemical transformations involving complex molecules like this compound.
Density Functional Theory (DFT) calculations are frequently employed to map out the potential energy surfaces of reactions. mdpi.com This allows for the identification of transition states, which are the highest energy points along the reaction coordinate, and intermediates. By calculating the activation energies associated with different possible pathways, researchers can predict the most likely mechanism.
For instance, in the context of nucleophilic substitution reactions, which are common for nitroaromatic compounds, computational studies can model the approach of a nucleophile, the formation of a Meisenheimer complex (a key intermediate), and the subsequent departure of the leaving group. Transition state calculations help to understand the energetics of these steps and how they are influenced by the electronic and steric properties of the substituents on the quinoline ring. The N-oxide group, for example, can influence the reactivity and regioselectivity of such reactions. nih.gov
Computational methods are particularly useful for predicting the regioselectivity of reactions. In the case of this compound, there are several potential sites for nucleophilic or electrophilic attack. By analyzing the distribution of electron density and electrostatic potential across the molecule, it is possible to identify the most reactive sites.
For example, the nitro group is a strong electron-withdrawing group, which can activate the quinoline ring towards nucleophilic attack. DFT calculations can quantify the partial charges on each atom, highlighting the most electrophilic carbons. Similarly, steric factors, which can be modeled by analyzing the three-dimensional structure of the molecule, can also play a significant role in determining where a reaction will occur. The interplay between these electronic and steric effects ultimately governs the site selectivity. In related nitro-substituted heterocyclic systems, it has been observed that steric effects can be the determining factor in reaction regioselectivity. mdpi.com
Bond Dissociation Energy (BDE) is a fundamental thermodynamic property that quantifies the strength of a chemical bond. Computational methods like DFT (e.g., B3LYP) and more accurate composite methods (e.g., G3B3) can be used to calculate the BDEs of various bonds within a molecule. nih.gov
For this compound, the C-Cl and C-NO2 bonds are of particular interest. The C-Cl BDE is relevant to reactions involving the cleavage of this bond, such as in palladium-catalyzed cross-coupling reactions. nih.gov In quinoline systems, the C-Cl bond at the 2-position is typically the most reactive and has the lowest BDE. nih.gov The BDE of the C-NO2 bond is important for understanding the stability of the nitro group and its potential to be involved in radical reactions.
Table 1: Calculated Bond Dissociation Energies (kcal/mol) for Related Chloro-Heterocycles
| Position | B3LYP | G3B3 |
| 2-chloroquinoline | 94 | Not Reported |
| 3-chloroquinoline | Higher than 2- and 4-positions | Not Reported |
| 4-chloroquinoline (B167314) | Slightly lower than 3-position | Not Reported |
Data adapted from studies on halo-heterocycles. nih.gov
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules in a solvent environment over time. nih.gov This approach explicitly models the interactions between the solute (this compound) and the surrounding solvent molecules.
Applications and Broader Impact in Organic Synthesis
Quinoline (B57606), 3-chloro-4-nitro-, 1-oxide as a Versatile Synthetic Building Block
Quinoline N-oxides are recognized as versatile precursors in organic transformations, often exhibiting enhanced reactivity and regioselectivity compared to their unoxidized quinoline counterparts. The title compound, with its specific substitution pattern, is a prime example of a multi-functional building block used in the synthesis of diverse heterocyclic molecules. ontosight.ai
"Quinoline, 3-chloro-4-nitro-, 1-oxide" serves as an excellent precursor for a variety of substituted quinolines. The electron-withdrawing nature of the 4-nitro group strongly activates the C4 position for nucleophilic aromatic substitution (SNAr), making the displacement of the nitro group feasible. Similarly, the C3 chloro substituent can be replaced by various nucleophiles. Furthermore, the N-oxide group activates the C2 position for functionalization. This multi-faceted reactivity allows for the selective introduction of a wide range of functional groups.
The reactivity at different positions enables the synthesis of a library of derivatives. For instance, reactions with various nucleophiles can yield products with new substituents at the C3 and C4 positions.
Table 1: Potential Nucleophilic Substitution Reactions
| Position | Leaving Group | Nucleophile (Example) | Product Type |
|---|---|---|---|
| C4 | -NO2 | Alkoxides (e.g., NaOMe) | 4-Alkoxy-3-chloroquinoline 1-oxide |
| C4 | -NO2 | Amines (e.g., R-NH2) | 4-Amino-3-chloroquinoline 1-oxide |
| C3 | -Cl | Thiolates (e.g., PhSNa) | 3-Thiophenyl-4-nitroquinoline 1-oxide |
These transformations provide access to quinoline scaffolds that are central to many biologically active compounds.
The multiple reactive sites on "this compound" make it a valuable substrate for constructing fused heterocyclic systems through annulation reactions. Although specific examples starting directly from this compound are not extensively documented, its reactivity pattern is analogous to similar structures that readily undergo such transformations.
A key strategy involves reacting the compound with a binucleophile, such as hydrazine (B178648) or its derivatives. In a well-established parallel, related compounds like 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione react with hydrazine hydrate (B1144303) in a process involving the opening of the pyrone ring followed by a ring-closing reaction to yield a fused pyrazolone (B3327878) structure. researchgate.net By analogy, "this compound" could react with hydrazine, where an initial nucleophilic substitution of the C3-chloro group is followed by an intramolecular cyclization involving the C4-nitro group (potentially after its reduction to an amino group) to form a pyrazolo[4,3-c]quinoline N-oxide derivative. This approach provides a pathway to novel tricyclic heteroaromatic systems.
Strategic Modification of the Quinoline Core and its N-Oxide Functionality
The presence of the N-oxide functionality is crucial as it not only modifies the electronic properties of the quinoline ring but also serves as a synthetic handle for further modifications. It enhances the reactivity of the C2 position, making it susceptible to various C-H functionalization reactions. researchgate.net
Key strategic modifications include:
Deoxygenation: The N-oxide can be removed at a later synthetic stage to yield the corresponding 3-chloro-4-nitroquinoline. This deoxygenation step is often crucial for accessing the final target molecule. beilstein-journals.org
Nucleophilic Substitution: As discussed, the chloro and nitro groups are prime sites for SNAr reactions, allowing for the introduction of diverse substituents. The reaction of 4-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been studied, highlighting the utility of the chloro group as a synthetic access point. researchgate.net
C-H Functionalization: The N-oxide acts as an internal directing group, facilitating regioselective metal-catalyzed C-H activation, particularly at the C2 position. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Table 2: Summary of Strategic Transformations
| Transformation | Reagent/Condition (Example) | Position(s) Affected | Outcome |
|---|---|---|---|
| Deoxygenative C2-Heteroarylation | N-sulfonyl-1,2,3-triazoles (Metal-free) | C2, N1 | Forms C2-triazolylquinoline |
| Nucleophilic Substitution (SNAr) | Sodium Phenoxide | C3 or C4 | C-O bond formation |
Contribution to the Development of Novel Synthetic Methodologies in Heterocyclic Chemistry
Quinoline N-oxides, including structurally complex ones like "this compound," are instrumental in the development and validation of new synthetic methods in heterocyclic chemistry. Their unique reactivity has allowed researchers to explore novel chemical space.
For instance, quinoline N-oxides have been central to the development of:
Metal-Free C-H Functionalization: The development of protocols for deoxygenative C2-heteroarylation of quinoline N-oxides using reagents like N-sulfonyl-1,2,3-triazoles represents a significant advance in metal-free bond formation. beilstein-journals.org Such methods are valued for their efficiency and reduced environmental impact.
Dual Substitution Reactions: The distinct reactivity of different positions on the quinoline N-oxide core allows for the exploration of sequential or one-pot dual substitution reactions, providing rapid access to polysubstituted quinolines. researchgate.net
Photoredox Catalysis: The quinoline scaffold is a target for modern synthetic methods, including visible-light-induced reactions that enable the construction and functionalization of the ring system under mild conditions. mdpi.com
The predictable reactivity of compounds like "this compound" provides a reliable platform for chemists to test the scope and limitations of these emerging synthetic strategies.
Academic and Industrial Relevance of Quinoline N-Oxide Chemistry
The chemistry of quinoline N-oxides holds significant relevance in both academic and industrial settings. From an academic perspective, these compounds are fascinating substrates for studying reaction mechanisms, developing new synthetic methodologies, and exploring the principles of regioselectivity in heterocyclic systems. combichemistry.com
Industrially, the quinoline core is a "privileged structure" found in a vast number of pharmaceuticals and agrochemicals. nih.gov Compounds derived from quinoline N-oxides have shown potential as antimicrobial, antiviral, and anticancer agents. ontosight.ai The N-oxide functionality itself can be a key feature in prodrug design, where the N-oxide is metabolically reduced in specific environments (e.g., hypoxic tumor cells) to release the active drug. The ability to efficiently synthesize a wide range of substituted quinolines from precursors like "this compound" is therefore of high industrial importance for drug discovery and development programs. nih.govnih.gov
Future Research Directions
Exploration of Novel and Greener Synthetic Pathways for Quinoline (B57606) N-Oxides
Traditional methods for the synthesis of quinoline derivatives often rely on harsh reaction conditions and the use of hazardous reagents. ijpsjournal.com Consequently, a major thrust in contemporary organic synthesis is the development of environmentally benign and economically viable methods. ijpsjournal.com For quinoline N-oxides, future research is expected to focus on several key areas of green chemistry.
One promising approach is the utilization of photocatalytic methods. For instance, visible light-mediated synthesis of quinolin-2(1H)-ones from quinoline-N-oxides has been demonstrated as a reagent-free, atom-economical method with high yields and no undesirable by-products. rsc.orgresearchgate.net This strategy could be adapted for the synthesis of other functionalized quinoline N-oxides, potentially offering a milder and more selective route compared to conventional oxidation methods. Another avenue involves light-induced isomerization of quinoline-N-oxides catalyzed by earth-abundant metals like zinc, which proceeds with 100% atomic economy. rsc.org
Advanced Mechanistic Studies of Complex Transformations
A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and designing new transformations. For quinoline N-oxides, which are versatile precursors in organic synthesis, detailed mechanistic studies are crucial for controlling regioselectivity in functionalization reactions. organic-chemistry.orgcombichemistry.com
Future investigations will likely employ a combination of experimental techniques, such as kinetic studies and the isolation and characterization of reaction intermediates, alongside computational modeling. For example, mechanistic studies on the reaction of quinoline N-oxides with arylzinc reagents have revealed the involvement of a 2-arylquinolin-1(2H)-olate intermediate. researchgate.net Similarly, studies on the intermolecular amidation of quinoline N-oxides have elucidated the reaction pathway, confirming the formation of key intermediate compounds. organic-chemistry.org
The functionalization of quinoline N-oxides can occur at various positions (C-2, C-3, or C-8), and the regioselectivity is often influenced by the choice of catalyst, solvent, and substituents on the quinoline ring. combichemistry.commdpi.com Advanced mechanistic studies will be instrumental in unraveling the subtle electronic and steric factors that govern the outcome of these reactions. This knowledge will enable chemists to selectively introduce functional groups at desired positions, thereby accessing a wider range of novel quinoline derivatives.
Further Development and Application of Computational Methodologies
Computational chemistry has emerged as a powerful tool in modern chemical research, offering insights that can be difficult to obtain through experimental methods alone. acs.orgacs.org In the context of quinoline N-oxides, computational studies can be employed to predict molecular properties, elucidate reaction mechanisms, and guide the design of new compounds with desired activities.
Density Functional Theory (DFT) calculations, for example, have been successfully used to study the mechanism of palladium-catalyzed C–H activation of quinoline N-oxides, shedding light on the factors that control regioselectivity. rsc.org Computational studies have also been instrumental in understanding the site selectivity of amidation reactions of quinoline N-oxide. acs.orgacs.org
Future applications of computational methodologies in this field are expected to expand significantly. Molecular dynamics simulations can be used to study the interactions of quinoline N-oxide derivatives with biological macromolecules, providing insights into their potential mechanisms of action. ontosight.ai Furthermore, the integration of machine learning and artificial intelligence with computational chemistry holds the promise of accelerating the discovery of new synthetic routes and novel compounds with optimized properties. By developing predictive models, researchers can screen large virtual libraries of quinoline N-oxide derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation.
Establishment of Detailed Structure-Reactivity Relationships within the Compound Class
Understanding the relationship between the structure of a molecule and its chemical reactivity is a central theme in chemistry. For the class of substituted quinoline N-oxides, establishing detailed structure-reactivity relationships (SRRs) is essential for predicting their behavior in chemical reactions and for the rational design of new derivatives.
The reactivity of quinoline N-oxides is significantly influenced by the nature and position of substituents on the quinoline ring. For instance, electron-donating or electron-withdrawing groups can affect the electron density at different positions of the ring, thereby influencing the regioselectivity of electrophilic and nucleophilic substitution reactions. mdpi.com The presence of bulky substituents can also introduce steric hindrance, further directing the course of a reaction.
Systematic studies involving the synthesis of a library of quinoline N-oxide derivatives with varying substituents and the subsequent evaluation of their reactivity in a range of chemical transformations will be crucial for establishing robust SRRs. For example, studies on the deoxygenative C2-heteroarylation of quinoline N-oxides have evaluated the electronic and steric effects of substituents on the reaction outcome. beilstein-journals.orgnih.gov By correlating experimental observations with molecular descriptors derived from computational studies, it will be possible to develop quantitative structure-reactivity relationships (QSRRs). These models will not only provide a deeper understanding of the underlying chemical principles but also serve as a predictive tool for designing new quinoline N-oxide-based reagents and functional materials.
Q & A
Q. What established synthetic routes are available for 3-chloro-4-nitroquinoline 1-oxide?
Q. What safety protocols are recommended for handling 3-chloro-4-nitroquinoline 1-oxide?
Methodological Answer: Due to its carcinogenic potential (as indicated by OSHA Hazard Statements), researchers must:
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Work in fume hoods with adequate ventilation to avoid inhalation of vapors .
- Store the compound in a locked, dry environment away from ignition sources .
- Dispose of waste via certified hazardous waste services compliant with local regulations .
Advanced Research Questions
Q. How can conflicting spectroscopic data for 3-chloro-4-nitroquinoline 1-oxide derivatives be resolved?
Methodological Answer: Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects . To resolve these:
- Perform variable-temperature NMR to identify dynamic equilibria .
- Use computational chemistry (DFT calculations) to predict spectral patterns and compare with experimental data .
- Validate structures via X-ray crystallography for unambiguous confirmation .
Table 2: Key Spectral Data for 3-Chloro-4-Nitroquinoline 1-Oxide
Q. What strategies optimize the regioselectivity of nitration in quinoline N-oxide derivatives?
Methodological Answer: Nitration of quinoline N-oxide is influenced by electronic effects (directed by the N-oxide group) and steric hindrance . To enhance selectivity:
Q. How do structural modifications to 3-chloro-4-nitroquinoline 1-oxide enhance its biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies suggest:
- Electron-withdrawing groups (e.g., nitro, chloro) increase anticancer activity by enhancing DNA intercalation .
- N-Oxide functionalization improves solubility and bioavailability .
- Substituents at the C-2 position (e.g., methoxy groups) modulate antimicrobial potency .
Table 3: Biological Activity of Quinoline Derivatives
Q. What green chemistry approaches are viable for synthesizing 3-chloro-4-nitroquinoline 1-oxide?
Methodological Answer: Sustainable methods include:
- Solvent-free microwave synthesis : Eliminates toxic solvents and reduces energy use .
- Ionic liquid-mediated reactions : Enhances recyclability of catalysts .
- Biocatalytic routes : Enzymatic nitration/chlorination for reduced waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
